molecular formula C13H15N3O2 B5505376 N-{[3-(2-甲基苯基)-1,2,4-恶二唑-5-基]甲基}丙酰胺

N-{[3-(2-甲基苯基)-1,2,4-恶二唑-5-基]甲基}丙酰胺

货号 B5505376
分子量: 245.28 g/mol
InChI 键: OMBOBLDZASOFOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar bi-heterocyclic propanamides involves multiple steps, starting from basic heterocyclic compounds and proceeding through reactions that include S-substitution, nucleophilic addition, and activation by specific reagents such as LiH in DMF. For instance, the synthesis of a novel series of bi-heterocyclic propanamides was accomplished through a methodical approach involving the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate into a corresponding hydrazide, followed by its reaction with carbon disulfide in a basic medium to yield a key intermediate. This intermediate was then reacted with newly synthesized electrophiles to obtain the targeted compounds, which were confirmed through spectroscopic techniques (Abbasi et al., 2020).

Molecular Structure Analysis

The structural confirmation of these compounds relies heavily on spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS. These methods allow for the detailed elucidation of the molecular framework and the identification of specific functional groups present in the compound. For example, the crystal structure analysis of a related compound provided insights into its molecular geometry and intermolecular interactions, crucial for understanding its reactivity and biological activity (Al-Hourani et al., 2016).

科学研究应用

抗菌活性

包括类似于 N-{[3-(2-甲基苯基)-1,2,4-恶二唑-5-基]甲基}丙酰胺的化合物在内的唑类衍生物的研究表明了它们在对抗细菌感染方面的潜力。例如,Tumosienė 等人(2012 年)合成了一系列 N-[(苯甲酰氨基)氨基]-3-[(4-甲基苯基)氨基]丙酰胺,发现其中两种化合物对根瘤菌具有良好的抗菌活性 (Tumosienė 等人,2012 年)

抗癫痫活性

对新型基于柠檬烯和柠檬醛的 2,5-二取代-1,3,4-恶二唑的研究揭示了它们对抗惊厥活性不可或缺的结构先决条件。使用几种模型对这些化合物进行了测试,一些化合物显示出有希望的抗惊厥活性,突出了抗惊厥活性四位点药效团模型的重要性 (Rajak 等人,2013 年)

局部麻醉活性

Saxena 等人(1984 年)探索了碱性 N·(5-芳基·1,3,4-恶二唑-2-基)丙酰胺和丁酰胺的合成,这些化合物在筛选后显示出相当大的局部麻醉活性。这项研究开辟了开发具有潜在改善特性的新局部麻醉剂的途径 (Saxena 等人,1984 年)

属性

IUPAC Name

N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-11(17)14-8-12-15-13(16-18-12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBOBLDZASOFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC(=NO1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。